molecular formula C12H17NO2 B5327368 N-(4-ethoxybenzyl)propanamide

N-(4-ethoxybenzyl)propanamide

Cat. No. B5327368
M. Wt: 207.27 g/mol
InChI Key: FVCIOOWENFMQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)propanamide, also known as NEB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a propanamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

N-(4-ethoxybenzyl)propanamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase C (PKC) pathway, which plays a key role in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the modulation of cell signaling pathways, the inhibition of cancer cell growth, and the promotion of neuroprotection. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be a mechanism by which it inhibits their growth. Additionally, this compound has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethoxybenzyl)propanamide has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in a variety of research areas. However, there are also limitations to its use, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-ethoxybenzyl)propanamide, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other research areas such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in order to maximize its potential therapeutic benefits.

Synthesis Methods

The synthesis of N-(4-ethoxybenzyl)propanamide involves the reaction of 4-ethoxybenzyl chloride with propanamide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid, which can be purified using recrystallization techniques.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-12(14)13-9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCIOOWENFMQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.